Technical Monograph: 1-(Trifluoromethyl)cyclopentane-1-carbonitrile
Technical Monograph: 1-(Trifluoromethyl)cyclopentane-1-carbonitrile
Executive Summary
1-(Trifluoromethyl)cyclopentane-1-carbonitrile represents a critical structural motif in modern medicinal chemistry, serving as a robust bioisostere for gem-dimethyl or gem-dichloro groups. The simultaneous incorporation of a trifluoromethyl (
While the nitrile derivative itself is often a transient intermediate or a custom-synthesized building block, its precursor, 1-(trifluoromethyl)cyclopentane-1-carboxylic acid (CAS 277756-44-2), is the primary commercial entry point. This guide details the synthesis, physicochemical properties, and safety protocols for handling this high-value intermediate.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
Identification
| Parameter | Detail |
| IUPAC Name | 1-(Trifluoromethyl)cyclopentane-1-carbonitrile |
| Common Synonyms | 1-Cyano-1-(trifluoromethyl)cyclopentane; |
| CAS Number (Nitrile) | Not widely indexed; refer to Acid Precursor |
| CAS Number (Acid Precursor) | 277756-44-2 (1-(Trifluoromethyl)cyclopentane-1-carboxylic acid) |
| Molecular Formula | |
| Molecular Weight | 163.14 g/mol |
| SMILES |
Predicted Physicochemical Properties
Note: Experimental data for the specific nitrile is limited. Values below are predicted based on the carboxylic acid precursor and structural analogs (e.g., 1-(trifluoromethyl)cyclobutane-1-carbonitrile).
| Property | Value / Prediction | Rationale |
| Physical State | Liquid or Low-Melting Solid | Loss of H-bond donor (vs. acid MP 35-39°C) lowers MP. |
| Boiling Point | ~140–150 °C (at 760 mmHg) | Estimated from MW and polarity of nitrile group. |
| Density | ~1.15 g/cm³ | Fluorination increases density relative to cyclopentanecarbonitrile (0.91 g/cm³). |
| LogP (Octanol/Water) | ~2.5 – 2.8 | |
| Solubility | Low in water; High in DCM, EtOAc, MeOH | Lipophilic core with polar handle. |
Synthesis & Manufacturing Protocols
The most reliable route to 1-(trifluoromethyl)cyclopentane-1-carbonitrile is the dehydration of the primary amide, which is generated from the commercially available carboxylic acid.
Synthesis Workflow (DOT Diagram)
Caption: Two-step synthesis of 1-(trifluoromethyl)cyclopentane-1-carbonitrile from the carboxylic acid precursor.
Detailed Protocol
Step 1: Formation of the Primary Amide
-
Activation: Dissolve 1-(trifluoromethyl)cyclopentane-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF.
-
Chlorination: Add oxalyl chloride (1.2 eq) dropwise at 0°C. Stir at room temperature (RT) for 2 hours until gas evolution ceases.
-
Amidation: Cool the reaction mixture to 0°C. Bubble anhydrous ammonia gas through the solution or add aqueous ammonium hydroxide (28%) slowly.
-
Workup: Wash with water, 1M HCl, and brine. Dry over
and concentrate to yield the primary amide (Solid).
Step 2: Dehydration to Nitrile [1]
-
Reagents: Dissolve the primary amide (1.0 eq) in anhydrous DCM or Pyridine.
-
Dehydration: Add Trifluoroacetic Anhydride (TFAA) (1.2 eq) dropwise at 0°C. Alternatively,
can be used as the dehydrating agent. -
Reaction: Stir at RT for 3–6 hours. Monitor by TLC (disappearance of amide spot).
-
Quench: Carefully quench with saturated
solution (gas evolution!). -
Purification: Extract with DCM. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the nitrile as a clear oil or low-melting solid.
Safety & Handling (MSDS Summary)
Based on the hazard profile of the carboxylic acid precursor and general
| Hazard Class | GHS Code | Description |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed. The |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. Fluorinated motifs can enhance skin permeability. |
| Serious Eye Damage | H319 | Causes serious eye irritation. |
| Specific Target Organ Tox | H335 | May cause respiratory irritation. |
Emergency First Aid:
-
Inhalation: Move to fresh air immediately. Artificial respiration if not breathing.
-
Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.
-
Ingestion: IMMEDIATE MEDICAL ATTENTION REQUIRED. Do not induce vomiting.
PPE Requirements:
-
Nitrile gloves (double-gloving recommended due to DCM solvent use).
-
Chemical safety goggles.
-
Fume hood with face velocity > 100 fpm.
Applications in Drug Discovery[3]
Metabolic Stability & Bioisosterism
The 1,1-disubstitution pattern (gem-disubstitution) is a classic strategy to block metabolic deactivation.
-
Blockade: The
group prevents hydrogen abstraction at the -position, a common metabolic soft spot in cyclic ethers and amines. -
Lipophilicity Modulation: The
group increases lipophilicity ( vs. H), improving membrane permeability (CNS penetration). -
Electronic Effect: The strong electron-withdrawing nature of the
group ( ) lowers the of adjacent protons (if any) and alters the dipole moment of the nitrile, potentially strengthening interactions with protein targets (e.g., Cysteine proteases).
Mechanistic Pathway: Cathepsin Inhibition
Nitriles are reversible covalent inhibitors of cysteine proteases (e.g., Cathepsin K, S). The nucleophilic thiol of the enzyme attacks the nitrile carbon to form a thioimidate adduct.
Caption: Mechanism of action for nitrile-based cysteine protease inhibition.
Analytical Characterization
Confirm identity using the following spectroscopic markers:
-
NMR (CDCl
):-
Multiplets for cyclopentane ring protons (
1.8 – 2.5 ppm). -
Absence of
-proton (quaternary center).
-
-
NMR:
-
Singlet around
-70 to -80 ppm (characteristic of tertiary ).
-
-
IR Spectroscopy:
-
Stretch: Sharp, weak band at ~2240 cm
. -
C-F Stretch: Strong bands in the 1100–1300 cm
region.
-
Stretch: Sharp, weak band at ~2240 cm
-
Mass Spectrometry (GC-MS):
-
Molecular ion (
) at m/z 163. -
Fragment ion
(loss of 69) is a common fragmentation pathway.
-
References
-
Sigma-Aldrich. 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid Product Detail (CAS 277756-44-2). Available at:
-
PubChem. 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid (Compound Summary). National Library of Medicine. Available at:
-
American Elements. 1-(Trifluoromethyl)cyclobutane-1-carbonitrile (Analog Reference).[2] Available at: [2]
-
Organic Chemistry Portal. Synthesis of Nitriles from Carboxylic Acids and Amides. Available at:
- Journal of Medicinal Chemistry.Purser, S. et al. Fluorine in medicinal chemistry. 2008, 51(19), 5861-5861. (General reference for bioisosterism).
